

SC144 Hydrochloride: A Technical Guide to its Abrogation of Stat3 Phosphorylation

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Compound of Interest

Compound Name: SC144 hydrochloride

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Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of numerous oncogenic signaling pathways. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. **SC144 hydrochloride** is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), the common signal transducer for the interleukin-6 (IL-6) family of cytokines. By targeting gp130, SC144 effectively abrogates the phosphorylation and subsequent activation of STAT3. This technical guide provides an in-depth overview of the mechanism of action of SC144, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Introduction to SC144 Hydrochloride and its Target: The gp130/STAT3 Axis

The IL-6/gp130/STAT3 signaling axis plays a crucial role in tumor progression, promoting cell proliferation, survival, angiogenesis, and metastasis.[1][2] The binding of IL-6 family cytokines to their specific receptors initiates the dimerization of gp130, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for the SH2 domain of STAT3.[3] Recruited STAT3 is subsequently phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[3][4]

This phosphorylation event triggers the homodimerization of STAT3, its translocation to the nucleus, and the transcriptional activation of a wide array of target genes implicated in oncogenesis, such as Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[\[4\]](#)[\[5\]](#)[\[6\]](#)

SC144 hydrochloride is a quinoxalinhydrazide derivative that directly binds to gp130.[\[7\]](#)[\[8\]](#) This interaction induces the phosphorylation of gp130 at Serine 782 and its subsequent deglycosylation, ultimately leading to the abrogation of STAT3 phosphorylation and its downstream signaling cascade.[\[9\]](#)[\[10\]](#) SC144 has demonstrated potent anti-tumor activity in various cancer models, including ovarian and pancreatic cancer, by effectively inhibiting this critical signaling pathway.[\[11\]](#)[\[12\]](#)

Quantitative Data on SC144 Hydrochloride's Efficacy

The inhibitory activity of SC144 has been quantified in several studies, demonstrating its potency and selectivity. The following tables summarize key quantitative data from preclinical investigations.

Table 1: In Vitro Efficacy of SC144 in Human Ovarian Cancer Cell Lines

Cell Line	IC50 (μM)	Reference
OVCAR-8	0.72	[10]
OVCAR-5	0.49	[10]
OVCAR-3	0.95	[10]

Table 2: Dose-Dependent Inhibition of Constitutive and Ligand-Induced STAT3 Phosphorylation by SC144

Cell Line	Treatment	SC144 Concentration (μM)	Inhibition of p-STAT3 (Y705)	Reference
OVCAR-8	Constitutive	2	Time-dependent inhibition	[7]
Caov-3	Constitutive	2	Time-dependent inhibition	[7]
OVCAR-8	Constitutive	0.5 - 2	Dose-dependent inhibition (at 1 hour)	[7]
Caov-3	Constitutive	0.5 - 2	Dose-dependent inhibition (at 1 hour)	[7]
OVCAR-8	IL-6 (50 ng/mL)	>10	Effective inhibition	[13]
OVCAR-8	IL-6 (3 ng/mL)	Lower concentrations effective	Effective inhibition	[13]
L3.6pl (Pancreatic Cancer)	IL-6 (100 ng/ml)	1 - 5	Significant dose-dependent inhibition (at 24 hours)	[14][15]
L3.6pl (Pancreatic Cancer)	OSM	1 - 5	Significant dose-dependent inhibition (at 6 hours)	[14][15]

Table 3: In Vivo Anti-Tumor Activity of SC144

Cancer Model	Administration Route	Dosage	Outcome	Reference
Human Ovarian Cancer Xenograft	Intraperitoneal (i.p.)	10 mg/kg daily for 58 days	Suppressed tumor growth	[10]
Human Ovarian Cancer Xenograft	Oral (p.o.)	100 mg/kg daily for 35 days	82% reduction in average tumor volume compared to control	[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of SC144 on STAT3 phosphorylation.

Cell Culture and Treatment

- Cell Lines: Human ovarian cancer cell lines (e.g., OVCAR-8, Caov-3) or pancreatic cancer cell lines (e.g., L3.6pl) are commonly used.[\[7\]](#)[\[16\]](#)
- Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
- Serum Starvation: For ligand stimulation experiments, cells are serum-starved overnight to reduce basal signaling activity.[\[17\]](#)
- SC144 Treatment: **SC144 hydrochloride** is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are pre-treated with various concentrations of SC144 for a specified duration (e.g., 4 hours) before ligand stimulation.[\[17\]](#)
- Ligand Stimulation: To induce STAT3 phosphorylation, cells are stimulated with gp130 ligands such as IL-6 (e.g., 50 ng/mL for 10 minutes) or Leukemia Inhibitory Factor (LIF) (e.g., 50 ng/mL for 15 minutes).[\[17\]](#) For comparison, non-gp130 ligands like Interferon-gamma

(IFN- γ), Stromal cell-derived factor-1 alpha (SDF-1 α), or Platelet-derived growth factor (PDGF) can be used as negative controls.[\[1\]](#)[\[17\]](#)

Western Blotting for Phospho-STAT3 Analysis

Western blotting is a standard technique to quantify the levels of total and phosphorylated STAT3.

- Cell Lysis:
 - Wash treated cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. [\[18\]](#)
 - Incubate the lysates on ice for 20 minutes with periodic vortexing.
 - Centrifuge the lysates at 4°C to pellet cell debris and collect the supernatant containing the protein extracts.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with 3-5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., from Cell Signaling Technology, #9138) overnight at 4°C.[19]
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
 - Capture the signal using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-STAT3 antibody and re-probed with an antibody against total STAT3 and/or a housekeeping protein like β -actin or GAPDH.

Immunofluorescence for STAT3 Nuclear Translocation

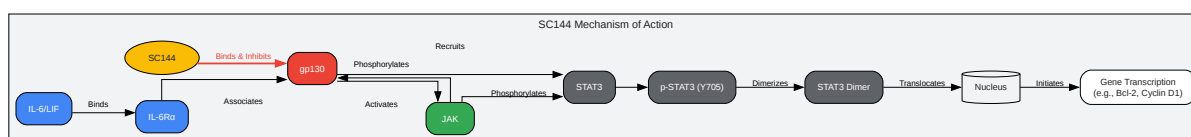
Immunofluorescence microscopy is used to visualize the subcellular localization of STAT3.

- Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with SC144 and/or ligands as described in section 3.1.
- Fixation and Permeabilization:
 - Wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde for 15 minutes.
 - Wash with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking and Staining:

- Wash with PBS.
- Block with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.
- Incubate with a primary antibody against STAT3 overnight at 4°C.
- Wash with PBS.
- Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
- Counterstaining and Mounting:
 - Wash with PBS.
 - Counterstain the nuclei with DAPI.
 - Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the cells using a confocal or fluorescence microscope. The inhibition of ligand-induced nuclear translocation of STAT3 by SC144 can be observed by the retention of STAT3 in the cytoplasm.[11][20]

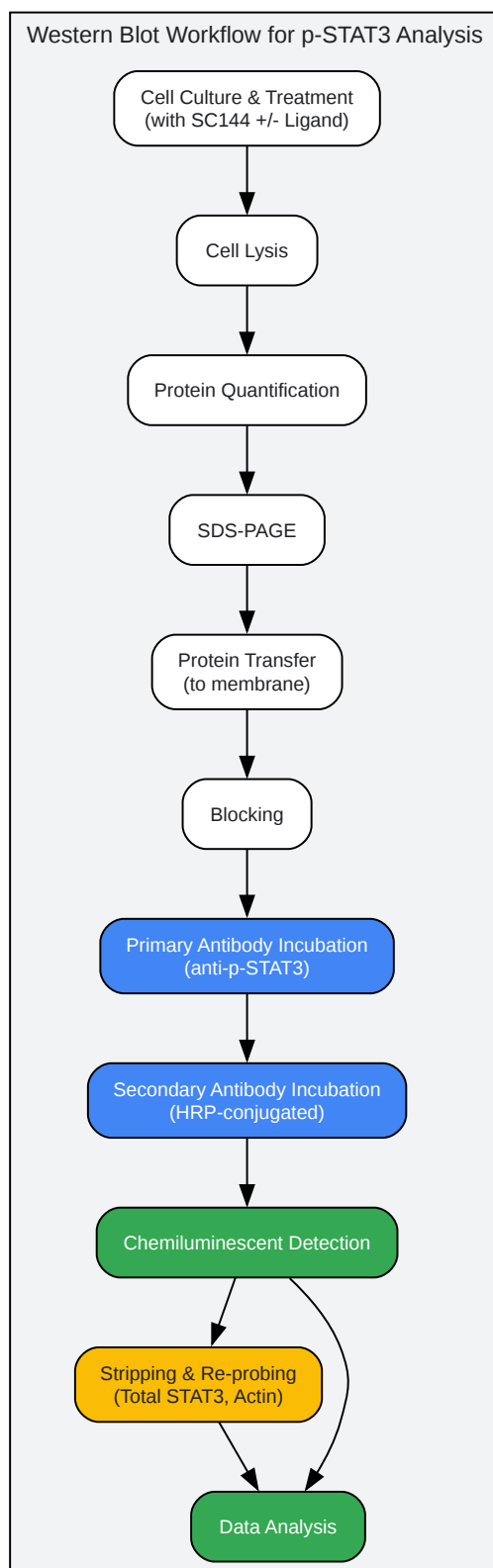
Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.



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Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.



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Caption: Workflow for analyzing STAT3 phosphorylation via Western blot.

Conclusion

SC144 hydrochloride represents a promising therapeutic agent that targets the gp130/STAT3 signaling axis. Its ability to effectively abrogate STAT3 phosphorylation at sub-micromolar concentrations highlights its potential in the treatment of cancers characterized by STAT3 hyperactivation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of SC144 and other STAT3 pathway inhibitors. The provided workflows and signaling diagrams offer a clear visual aid for understanding the compound's mechanism of action and the experimental procedures used for its evaluation.

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